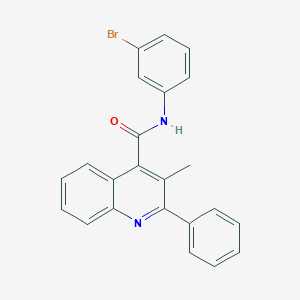

![molecular formula C11H9N3O4 B448046 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 402729-32-2](/img/structure/B448046.png)

3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Molecular Structure Analysis

The molecular structure of pyrazole consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Applications De Recherche Scientifique

Molecular Structure and Hydrogen Bonding

- Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, a compound related to 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, is notable for its complex hydrogen-bonded sheets, comprising N-H...N, N-H...O, and C-H...O hydrogen bonds. This structural arrangement highlights the compound's potential in crystallography and molecular design studies (Portilla et al., 2007).

- Another variant, methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, exhibits polarized molecular-electronic structures and forms hydrogen-bonded chains of edge-fused rings (Portilla et al., 2007).

Biological Applications and X-Ray Crystal Studies

- Pyrazole derivatives, including those structurally related to this compound, have been synthesized and characterized for potential biological activities. These compounds, such as N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid, were studied using X-ray crystallography, revealing insights into their bioactive potential (Titi et al., 2020).

Potential in Antibacterial and Antifungal Pharmacology

- Some pyrazole derivatives have shown promising antibacterial and antifungal activities, suggesting potential applications in antimicrobial pharmacology. The relationship between their molecular structure and biological activity highlights their significance in drug design and discovery (Devi et al., 2015).

Fluorescent Probing and Sensory Applications

- A terbium organic framework, incorporating a variant of the this compound, has been used as a fluorescent probe for sensing small organic molecules and metal ions, particularly nitrobenzene and Fe3+. This application underscores its potential in sensory technology and molecular detection (Tang et al., 2017).

Antitumor Applications

- Benzothiazole derivatives, structurally related to this compound, have demonstrated potent antitumor properties. This suggests potential applications in cancer research and therapy (Yoshida et al., 2005).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is likely that the compound interacts with its targets through the nitro group and the pyrazole ring, which are common functional groups in many bioactive compounds .

Biochemical Pathways

Given the broad range of activities associated with similar compounds, it is likely that multiple pathways are affected .

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in various disease conditions .

Propriétés

IUPAC Name |

3-[(3-nitropyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(16)9-3-1-2-8(6-9)7-13-5-4-10(12-13)14(17)18/h1-6H,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWADYMLQJVXRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4,5-Dibromo-2-furyl)methylene]-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447968.png)

![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447969.png)

![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447973.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B447974.png)

![Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B447976.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B447977.png)

![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447979.png)

![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)

![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B447986.png)